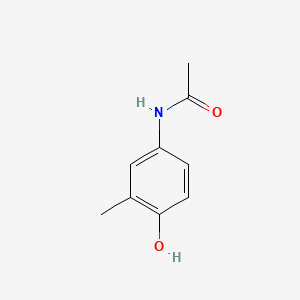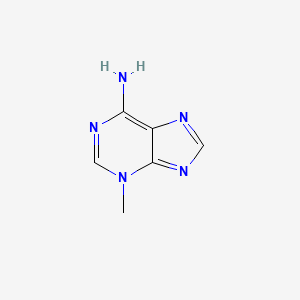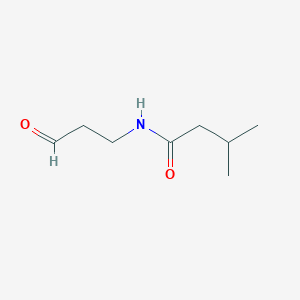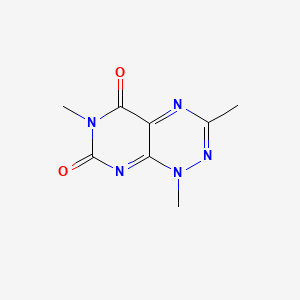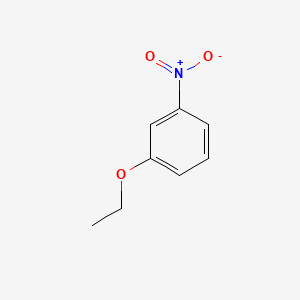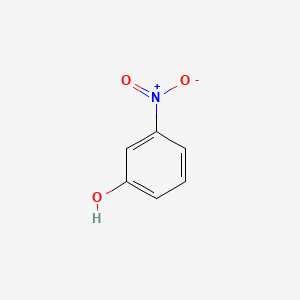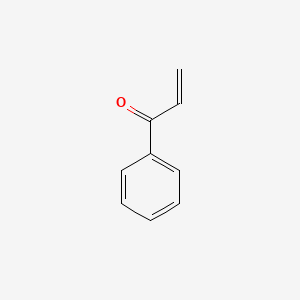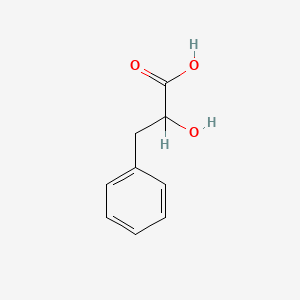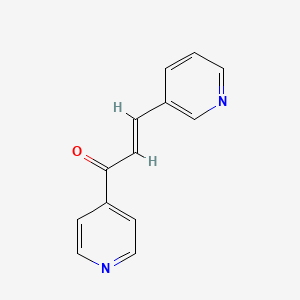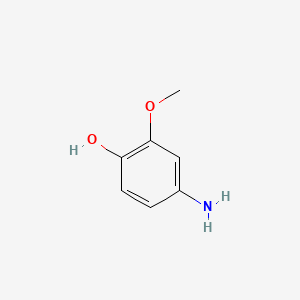
Atrasentan
Overview
Description
Atrasentan is an experimental drug that belongs to the family of endothelin receptor antagonists. It is a potent and selective inhibitor of the endothelin A receptor, which has shown potential in treating various conditions, including cancer and kidney diseases . This compound has been studied for its effects on non-small cell lung cancer, diabetic kidney disease, and IgA nephropathy .
Mechanism of Action
Target of Action
Atrasentan is a potent and selective antagonist of the Endothelin A (ETA) receptor . The ETA receptor is a G-protein coupled receptor found in various tissues, including the vascular smooth muscle and renal tissue. It plays a crucial role in vasoconstriction and cell proliferation .
Mode of Action
This compound works by selectively blocking the ETA receptors, thereby inhibiting the binding of endothelin-1, a potent vasoconstrictor . This blockade prevents endothelin-1 from exerting its effects, leading to vasodilation and decreased cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the ETA receptor, this compound disrupts the signaling cascade initiated by endothelin-1, leading to reduced vasoconstriction and cell proliferation . This can result in decreased proteinuria, a common symptom in conditions like IgA nephropathy .
Pharmacokinetics
The pharmacokinetics of this compound appear to be linear in the dose range of 1 to 23.25 mg, with some dose dependency observed at higher doses . The harmonic mean terminal half-life across all dose groups is approximately 20-25 hours .
Result of Action
The primary molecular effect of this compound is the reduction of proteinuria, as demonstrated in clinical trials . By blocking the ETA receptor, this compound can reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects, potentially preserving kidney function .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary among individuals due to differences in genetic makeup, disease state, and other individual factors Additionally, the drug’s stability could be affected by storage conditions, though specific details are not readily available
Biochemical Analysis
Biochemical Properties
Atrasentan interacts primarily with the endothelin A receptor, a G-protein-coupled receptor that mediates the effects of endothelin-1, a potent vasoconstrictor. By binding to the endothelin A receptor, this compound inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. This interaction reduces proteinuria and preserves kidney function in patients with diabetic kidney disease .
Cellular Effects
This compound has significant effects on various cell types, particularly those involved in the kidney and cardiovascular systems. In mesangial cells, this compound reduces cell activation and proliferation, which are key factors in the progression of kidney diseases. It also decreases inflammation and fibrosis in kidney tissues. Additionally, this compound influences cell signaling pathways, such as the endothelin-1 signaling pathway, leading to reduced proteinuria and improved kidney function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the endothelin A receptor. This binding prevents endothelin-1 from activating the receptor, thereby inhibiting the associated signaling pathways. This compound’s inhibition of the endothelin A receptor reduces the expression of pro-inflammatory cytokines and fibrotic markers, leading to decreased inflammation and fibrosis in kidney tissues. Furthermore, this compound’s effects on gene expression contribute to its therapeutic benefits in kidney disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods. Long-term treatment with this compound leads to sustained reductions in proteinuria and preservation of kidney function. Additionally, this compound’s pharmacokinetic profile indicates consistent and predictable absorption, distribution, and elimination, which supports its long-term use in clinical settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to reduce proteinuria and improve kidney function without significant adverse effects. Higher doses may lead to increased risk of side effects, such as edema and weight gain. The therapeutic window for this compound is therefore critical to achieving optimal benefits while minimizing potential toxic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of this compound are then excreted through the kidneys. The interaction of this compound with these metabolic pathways ensures its effective clearance from the body, thereby maintaining its therapeutic levels. Additionally, this compound’s effects on metabolic flux and metabolite levels contribute to its overall efficacy in treating kidney diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its selective binding to the endothelin A receptor facilitates its localization to target tissues, such as the kidneys and cardiovascular system. This targeted distribution enhances the therapeutic effects of this compound while minimizing its impact on non-target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the endothelin A receptor. This localization is crucial for its activity, as it allows this compound to effectively inhibit the receptor’s signaling pathways. Additionally, post-translational modifications of this compound may influence its targeting to specific cellular compartments, further enhancing its therapeutic effects .
Preparation Methods
The preparation of atrasentan involves several synthetic routes and reaction conditions. One method starts with heliotropin as a raw material, which reacts with malonic acid to generate substituted benzene acrylic acid. This intermediate is then esterified to obtain substituted benzene acrylic acid methyl ester. The methyl ester undergoes cyclization, hydrogenation, substitution, and hydrolyzation to yield this compound . This method is characterized by mild reaction conditions, simplicity, low cost, and high yield .
Chemical Reactions Analysis
Atrasentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Atrasentan has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: It is used to investigate the role of endothelin receptors in various biological processes.
Medicine: This compound has been studied for its potential in treating non-small cell lung cancer, diabetic kidney disease, and IgA nephropathy
Industry: This compound’s ability to reduce proteinuria and preserve kidney function makes it a valuable compound in the pharmaceutical industry
Comparison with Similar Compounds
Atrasentan is compared with other endothelin receptor antagonists, such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension due to their vasoconstrictive properties, this compound is unique in its ability to block endothelin-induced cell proliferation . This makes this compound particularly valuable for conditions involving cell proliferation and fibrosis, such as diabetic kidney disease and IgA nephropathy .
Similar compounds include:
Sitaxentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.
Ambrisentan: Used for pulmonary arterial hypertension with a focus on vasoconstriction.
This compound’s unique properties and selective inhibition of the endothelin A receptor make it a promising compound for various therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-QPVYNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173937-91-2, 195704-72-4 | |
| Record name | Atrasentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrasentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 127722 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRASENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
